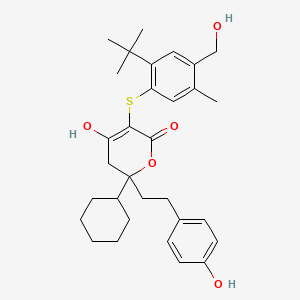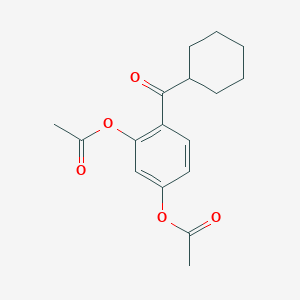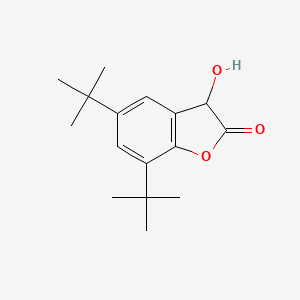
methyl 2-(4-chloro-2-ethynylphenoxy)acetate
Vue d'ensemble
Description
methyl 2-(4-chloro-2-ethynylphenoxy)acetate is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a chloro-substituted phenoxy group and an ethynyl group attached to the aromatic ring. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chloro-2-ethynylphenoxy)acetate typically involves the esterification of 4-chloro-2-ethynylphenoxyacetic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The general reaction conditions include:
Reactants: 4-chloro-2-ethynylphenoxyacetic acid and methanol.
Catalyst: Sulfuric acid.
Temperature: The reaction is usually carried out at a temperature range of 60-80°C.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: The reaction is carried out in large reactors with efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-(4-chloro-2-ethynylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding phenol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-chloro-2-ethynylphenoxyacetic acid.
Reduction: Formation of 4-chloro-2-ethynylphenol.
Substitution: Formation of various substituted phenoxyacetates.
Applications De Recherche Scientifique
methyl 2-(4-chloro-2-ethynylphenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-(4-chloro-2-ethynylphenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The ethynyl group and chloro substituent play crucial roles in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (4-chloro-2-methylphenoxy)acetate: Similar structure but with a methyl group instead of an ethynyl group.
Methyl (4-chloro-2-phenoxy)acetate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Uniqueness
methyl 2-(4-chloro-2-ethynylphenoxy)acetate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H9ClO3 |
|---|---|
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
methyl 2-(4-chloro-2-ethynylphenoxy)acetate |
InChI |
InChI=1S/C11H9ClO3/c1-3-8-6-9(12)4-5-10(8)15-7-11(13)14-2/h1,4-6H,7H2,2H3 |
Clé InChI |
GYHLSRVDAFSVFV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COC1=C(C=C(C=C1)Cl)C#C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(6-Methyl-1H-benzimidazol-2-yl)sulfanyl]thiophene-2-carbaldehyde](/img/structure/B8626177.png)








